Superior In Vitro Potency Against Cryptosporidium parvum Compared to Lead Compound SLU-2633
SLU-10482 demonstrates a 2.4-fold increase in potency against C. parvum compared to the prior lead compound SLU-2633. This improvement is a direct result of SAR optimization focused on the aryl tail group, specifically the introduction of a 4-fluoro-3-(trifluoromethyl)phenyl moiety [1].
| Evidence Dimension | Antiparasitic potency (EC50) |
|---|---|
| Target Compound Data | 0.07 µM |
| Comparator Or Baseline | SLU-2633: 0.17 µM |
| Quantified Difference | 2.4-fold more potent |
| Conditions | HCT-8 cell infection assay against Cryptosporidium parvum |
Why This Matters
A 2.4-fold improvement in EC50 allows for lower effective doses in subsequent in vivo studies, directly translating to a better therapeutic window and reduced potential for dose-related toxicity.
- [1] Schubert TJ, Oboh E, Peek H, Philo E, Teixeira JE, Stebbins EE, Miller P, Oliva J, Sverdrup FM, Griggs DW, Huston CD, Meyers MJ. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. J Med Chem. 2023 Jun 2;66(12):7834-7848. doi: 10.1021/acs.jmedchem.3c00110. View Source
